Flurbiprofen Sodium

Description

Properties

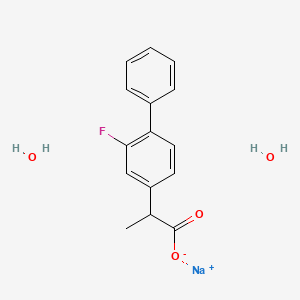

Molecular Formula |

C15H16FNaO4 |

|---|---|

Molecular Weight |

302.27 g/mol |

IUPAC Name |

sodium;2-(3-fluoro-4-phenylphenyl)propanoate;dihydrate |

InChI |

InChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |

InChI Key |

GNMBMOULKUXEQF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling for Biaryl Formation

A pivotal advancement is the Pd/C-catalyzed Suzuki reaction in aqueous media, which constructs the biphenyl core. As detailed by Lu et al., the reaction uses sodium tetraphenylborate as the phenylating agent and Pd/C as a recyclable catalyst. The process occurs in water, aligning with green chemistry principles, and achieves a 69% overall yield across five steps:

- Suzuki Coupling : Bromobenzene reacts with 3-fluoro-4-nitrophenylboronic acid in water at 80°C.

- Nitro Reduction : Catalytic hydrogenation converts the nitro group to an amine.

- Diazotization and Hydrolysis : The amine is diazotized and hydrolyzed to a phenol.

- Methylation : The phenol is methylated to form the methyl ether.

- Hydrolysis and Resolution : The ether is hydrolyzed to the carboxylic acid, followed by enantiomeric resolution.

This method avoids toxic solvents and enables catalyst reuse, making it industrially viable.

Enantiomeric Resolution Using R-Phenylethylamine

Racemic flurbiprofen is resolved into its active S-(+)-enantiomer using R-phenylethylamine (R-PEA). As per WO2015145163A1, racemic this compound salt is acidified with HCl to yield the free acid, which is then treated with R-PEA in toluene-methanol. The R-(-)-flurbiprofen/R-PEA salt crystallizes upon cooling, leaving the S-(+)-enantiomer in the mother liquor. Subsequent recrystallization and acidification yield enantiopure S-(+)-flurbiprofen, which is neutralized to form the sodium salt.

Conversion to this compound

The sodium salt is formed via neutralization of S-(+)-flurbiprofen with sodium hydroxide. Key steps include:

- Acid-Base Reaction : Flurbiprofen (free acid) reacts with NaOH in a polar solvent (e.g., methanol or water).

- Crystallization : The sodium salt precipitates upon solvent removal and is purified via recrystallization.

Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol/Water (1:1) | Enhances solubility |

| Temperature | 25–30°C | Prevents decomposition |

| NaOH Concentration | 1.0–1.2 equivalents | Avoids excess base |

Formulation Techniques for Oral Disintegrating Tablets

This compound’s poor solubility necessitates advanced formulation strategies. Prabhakar and Rajitha compared direct compression and sublimation methods:

Direct Compression

Sublimation Technique

- Porosity Enhancement : Thymol (8% w/w) was sublimated, creating porous matrices.

- Performance : Formulation F11 showed 98% drug release in 20 minutes due to increased surface area.

Comparative Analysis :

| Method | Disintegration Time (s) | Drug Release (30 min) | Porosity |

|---|---|---|---|

| Direct Compression | 28 | 85% | Low |

| Sublimation | 18 | 98% | High |

Industrial-Scale Manufacturing

WO2015145163A1 outlines a four-stage process for large-scale S-(+)-flurbiprofen production:

- Stage 1A : Acidification of racemic sodium flurbiprofen dihydrate (944 kg) with HCl in toluene, followed by R-PEA resolution.

- Stage 1B : Mother liquor processing to recover S-(+)-flurbiprofen.

- Racemization : Methanol and H2SO4 reflux convert undesired enantiomers back to racemic mixture.

- Salt Formation : Neutralization with NaOH yields this compound.

Process Metrics :

Analytical Characterization

Quality control ensures compliance with pharmacopeial standards:

Chemical Reactions Analysis

General Reactions

Flurbiprofen sodium can undergo several types of chemical reactions:

-

Oxidation: It can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents like lithium aluminum hydride can be used.

-

Substitution: It can undergo substitution reactions, especially on the aromatic ring. Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Salt Formation

Flurbiprofen's water solubility can be enhanced through salt formation . A novel flurbiprofen-ethylenediamine salt (FLU-EDA) can be prepared via solvent crystallization, increasing the drug's solubility and dissolution rate in water . The formation of the salt alters the stretching vibration peak of v(C=O). For flurbiprofen, the stretching vibration peak of v(C=O) occurred at 1693 cm-1, while for FLU-EDA salt, it occurred at 1630 cm-1 .

Impact of Hydrogen Bonding

Intermolecular hydrogen bonding of the acid groups in flurbiprofen predominates over other intermolecular interactions . This behavior is significant because it affects the compound's properties in different solvents, with heterochiral association preferred in toluene and homochiral association in more polar solvents .

Other Reactions

The synthesis of flurbiprofen involves several steps:

-

Preparation of (2-fluoro-4-biphenyl) magnesium bromide by reacting 2-fluoro-4-bromobiphenyl with metal magnesium at 40-65°C.

-

Formation of flurbiprofen ethyl ester by reacting (2-fluoro-4-biphenyl) magnesium bromide with ethyl 2-bromopropionate under the action of a nickel catalyst.

-

Hydrolysis of flurbiprofen ethyl ester to produce this compound.

Retrosynthetic Analysis

Flurbiprofen can be obtained from the carboxy of a Grignard reagent, which in turn can be obtained from corresponding chloride7. This chloride can be obtained from alcohol, which in turn can be obtained by the reduction of a ketone7.

Scientific Research Applications

Ophthalmic Applications

Intraoperative Miosis Prevention

Flurbiprofen sodium is primarily utilized in ophthalmology to prevent intraoperative miosis during cataract surgery. A study demonstrated that the application of a 0.03% this compound solution effectively maintains pupil dilation, which is crucial for surgical visibility and procedure success . The drug's mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which plays a significant role in miosis.

Postoperative Inflammation Management

this compound is also effective in managing postoperative ocular inflammation. Research indicates that its topical application can significantly reduce inflammation following cataract extraction and other ocular surgeries . The drug's anti-inflammatory action helps in minimizing complications such as cystoid macular edema, enhancing recovery outcomes for patients .

Pain Management

Topical Formulations

Recent studies have explored the efficacy of this compound in topical formulations for pain relief. For instance, a study comparing flurbiprofen cataplasms with loxoprofen sodium cataplasms found that flurbiprofen provided superior pain relief and improved joint function in patients with knee osteoarthritis . This suggests that topical delivery of flurbiprofen can be an effective alternative for managing localized pain.

Transdermal Delivery Systems

Research into transdermal patches containing flurbiprofen has shown promising results in alleviating inflammatory pain. A study using a rat model of adjuvant-induced arthritis demonstrated that multiple applications of S(+)-flurbiprofen plaster significantly reduced pain and edema compared to other NSAID patches . This highlights the potential for flurbiprofen to be delivered effectively through the skin for sustained pain relief.

Innovative Drug Delivery Systems

Suppository Formulations

this compound has been formulated into suppositories to enhance patient compliance and provide alternative routes of administration. Studies have indicated that rectal administration can lead to rapid absorption and effective systemic delivery, especially beneficial for patients who may have gastrointestinal issues or difficulty swallowing pills .

Polymer-Based Systems

The use of polymeric carriers for this compound has been investigated to improve its bioavailability and therapeutic efficacy. These systems can provide controlled release profiles, enhancing the drug's effectiveness while minimizing side effects associated with conventional NSAID use .

Summary Table of Applications

Case Studies

-

Cataract Surgery Outcomes

A clinical trial involving patients undergoing cataract surgery assessed the impact of preoperative this compound on postoperative inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, establishing its role as an effective prophylactic agent against surgical complications . -

Knee Osteoarthritis Management

A randomized controlled trial evaluated the efficacy of flurbiprofen cataplasms versus loxoprofen cataplasms in patients with knee osteoarthritis. The trial concluded that flurbiprofen not only provided better pain relief but also improved overall joint function, supporting its use as a first-line topical treatment option for osteoarthritis .

Mechanism of Action

Flurbiprofen Sodium exerts its effects by inhibiting the cyclo-oxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, with some selectivity towards COX-1 .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Chemical Formula : C₁₅H₁₂FNaO₂·2H₂O (sodium salt dihydrate) .

- logP : 3.656, indicating moderate lipophilicity .

- Topical Use : Minimizes systemic absorption, reducing risks of gastrointestinal (GI) or renal toxicity compared to oral NSAIDs .

Structural Analogs: Ibuprofen and Diclofenac Sodium

Flurbiprofen Sodium shares structural and functional similarities with other propionic acid derivatives and NSAIDs (Table 1).

Table 1: Pharmacological Comparison of NSAIDs

Key Differences :

- Lipophilicity : Diclofenac’s higher logP (4.120) enhances tissue penetration but increases systemic toxicity risks .

- Formulation : this compound’s ocular use avoids first-pass metabolism, unlike oral Ibuprofen or Diclofenac .

Enantiomeric Comparisons: R(-)- vs. S(+)-Flurbiprofen

Flurbiprofen exists as R(-) and S(+) enantiomers, with distinct pharmacokinetic and therapeutic profiles:

Table 2: Enantiomer-Specific Properties

| Parameter | R(-)-Flurbiprofen | S(+)-Flurbiprofen |

|---|---|---|

| Plasma AUC₀–₅₀ | Higher | Lower |

| CSF AUC₀–₅₀ | Lower | Higher |

| COX Inhibition | Weak | Strong |

| Gamma-Secretase Modulation | Potent Aβ42 reduction | Minimal effect |

Clinical Implications :

- R(-)-Flurbiprofen: Lower COX inhibition but notable for targeting gamma-secretase, reducing amyloid-beta 42 (Aβ42) in Alzheimer’s disease models .

Derivatives and Formulations

Flurbiprofen Axetil

- Structure : Prodrug ester of Flurbiprofen.

- Advantages: Enhanced lipophilicity for prolonged ocular retention. A nanoemulsion-in situ gel (NE-ISG) formulation showed 2.9× higher AUC and 2.7× longer mean residence time (MRT) in rabbit eyes compared to this compound eye drops .

Glyceryl Esters and Suppositories

Q & A

Q. What frameworks support the ethical design of human trials for this compound’s off-label applications (e.g., cancer-related inflammation)?

- Answer : Align with CONSORT guidelines for randomized trials. Include a priori power analysis and predefined endpoints (e.g., RECIST criteria for tumor response). Document adverse events using CTCAE v5.0 and ensure blinding protocols to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.